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molecular formula C19H24FNO2Si B8620721 Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-

Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-

Cat. No. B8620721
M. Wt: 345.5 g/mol
InChI Key: RJFVLIVBISPPNO-UHFFFAOYSA-N
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Patent
US05880139

Procedure details

Into a 2 L 3-necked round bottom flask fitted with a thermometer, dry nitrogen gas inlet, addition funnel and mechanical stirrer was added diisopropylamine (65 mL, 0.46 mol) in THF (120 mL). Cooled to -20° C. with a isopropyl alcohol/dry ice bath and added a solution of n-butyllithium in hexanes (210 mL of a 2.5M solution, 0.53 mol). Stirred at -15° C. for 30 min, then cooled to -20° C. Added 4-t-butydimethylsilyloxymethylpyridine from Step A (98.2 g, 0.44 mol) neat over a 30 min period. Let stir for 45 min at -20° C. To this mixture was added a solution of 4-fluoro-N-methoxy-N-methyl-benzamide (84.5 g, 0.46 mol) in THF (90 mL) over a 30 min period. The dark solution was stirred at 0° C. for 1 h, then warmed slowly to room temperature for 30 min. The reaction was poured into water (500 mL) containing ammonium chloride (100 g). After stirring for 10 min at room temperature, the solution was extracted with ethyl acetate (3 times). The combined organic extracts were washed successively with water and saturated salt solution. The combined aqueous layers were extracted with ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed by rotoevaporation. The residue was purified by flash column chromatography on silica gel eluted with 15-50% ethyl acetate in hexanes (17 L in total). The solvent was removed by rotoevaporation to yield the tide compound as an amber oil (120.4 g, 74% yield).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
98.2 g
Type
reactant
Reaction Step Four
Quantity
84.5 g
Type
reactant
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Si:13]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=1)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14].[F:28][C:29]1[CH:40]=[CH:39][C:32]([C:33](N(OC)C)=[O:34])=[CH:31][CH:30]=1.[Cl-].[NH4+]>C1COCC1.O>[F:28][C:29]1[CH:40]=[CH:39][C:32]([C:33]([CH:21]([C:22]2[CH:23]=[CH:24][N:25]=[CH:26][CH:27]=2)[O:20][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])=[O:34])=[CH:31][CH:30]=1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
98.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC=NC=C1
Step Five
Name
Quantity
84.5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N(C)OC)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
Stirred at -15° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 L 3-necked round bottom flask fitted with a thermometer, dry nitrogen gas inlet, addition funnel and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C
STIRRING
Type
STIRRING
Details
Let stir for 45 min at -20° C
Duration
45 min
STIRRING
Type
STIRRING
Details
The dark solution was stirred at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for 10 min at room temperature
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3 times)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with water and saturated salt solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotoevaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 15-50% ethyl acetate in hexanes (17 L in total)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotoevaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C(O[Si](C)(C)C(C)(C)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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